Product packaging for 5-(1,2-dibromoethyl)-1H-tetrazole(Cat. No.:CAS No. 339348-36-6)

5-(1,2-dibromoethyl)-1H-tetrazole

Cat. No.: B413917
CAS No.: 339348-36-6
M. Wt: 255.9g/mol
InChI Key: YLZOVSLMWXRCQX-UHFFFAOYSA-N
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Description

5-(1,2-dibromoethyl)-1H-tetrazole is a synthetic organic compound belonging to the heterocyclic class of 1H-tetrazoles, characterized by a five-membered ring consisting of one carbon atom and four nitrogen atoms . As a derivative, its properties are enhanced by the 1,2-dibromoethyl functional group, which is typically reactive and may make the compound suitable as a versatile synthetic intermediate or building block in various research applications. While specific pharmacological studies on this derivative are not available, the 1H-tetrazole scaffold is recognized as a privileged structure in medicinal chemistry. It often serves as a stable bioisostere for carboxylic acids, which can improve a molecule's metabolic stability, lipophilicity, and bioavailability . Tetrazole-containing compounds have demonstrated a range of biological activities in research settings, including antinociceptive and anti-inflammatory effects, as shown by studies on related triazole-tetrazole hybrids . The dibromoethyl side chain may also impart specific reactivity, potentially making this compound a candidate for use in materials science or as a precursor in the synthesis of more complex energetic materials, an application area where tetrazoles are known for their high nitrogen content and clean combustion profiles . This chemical is intended for research and development purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Handling should be performed by qualified professionals in a controlled laboratory setting. While a specific safety profile for this compound is not established, the parent compound 1H-tetrazole is classified as explosive and can present significant hazards . Appropriate safety precautions, including the use of personal protective equipment and spark-proof tools, are essential. It should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and incompatible materials such as strong oxidizers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Br2N4 B413917 5-(1,2-dibromoethyl)-1H-tetrazole CAS No. 339348-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,2-dibromoethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2N4/c4-1-2(5)3-6-8-9-7-3/h2H,1H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZOVSLMWXRCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1=NNN=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299042
Record name 5-(1,2-Dibromoethyl)-2H-tetrazole
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Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339348-36-6
Record name 5-(1,2-Dibromoethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339348-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,2-Dibromoethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 1,2 Dibromoethyl 1h Tetrazole

Direct Formation of the Tetrazole Ring Incorporating the Dibromoethyl Moiety

This approach builds the tetrazole ring from a precursor that already contains the C5 substituent. The most prominent method in this category is the [3+2] cycloaddition reaction, a powerful tool for forming five-membered rings.

The most direct route to 5-(1,2-dibromoethyl)-1H-tetrazole is the [3+2] cycloaddition of an azide (B81097) source with 3,4-dibromobutanenitrile (B3119390). In this reaction, the nitrile group (-C≡N) of the substrate and the azide ion (N₃⁻) act as the two- and three-atom components, respectively. nih.gov This concerted or stepwise mechanism leads to the formation of the stable, aromatic tetrazole ring directly bearing the 1,2-dibromoethyl substituent at the C5 position.

Common azide sources for this transformation include sodium azide (NaN₃), often used with a proton source or a Lewis acid catalyst, and trimethylsilyl (B98337) azide (TMSN₃). nih.gov The reaction is conceptually straightforward, but requires careful control of conditions to achieve high yields and avoid side reactions involving the reactive bromo-substituents.

The cycloaddition of nitriles with azides often requires significant activation energy, necessitating the use of catalysts and elevated temperatures. nih.gov A wide range of catalysts has been developed to facilitate this transformation, enhancing reaction rates and improving yields under milder conditions. These can be broadly classified as Lewis acids, transition metal complexes, and heterogeneous catalysts.

Lewis acids like zinc(II) chloride, aluminum chloride, and indium(III) chloride activate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide. organic-chemistry.orgsioc-journal.cn Similarly, Brønsted acids or amine salts, such as pyridine (B92270) hydrochloride, can catalyze the reaction, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tandfonline.com

More recently, transition metal complexes have emerged as highly efficient catalysts. For instance, cobalt(II) complexes with tetradentate ligands have been shown to catalyze the [3+2] cycloaddition under homogeneous conditions, proceeding through the formation of a metal-azido intermediate. nih.govacs.org Nanomaterial-based catalysts, such as those involving magnetic nanoparticles (e.g., Fe₃O₄-adenine-Zn), offer the advantages of high efficiency and easy recovery and reuse. rsc.org Optimization studies for analogous syntheses show that temperatures typically range from 80 to 120 °C, with reaction times varying from a few hours to a full day depending on the substrate's reactivity and the catalyst employed. nih.govrsc.org

Table 1: Catalyst Systems for [3+2] Cycloaddition of Nitriles and Azides
Catalyst TypeExample CatalystTypical SolventTypical Temperature (°C)Reference
Lewis AcidZinc(II) salts (e.g., ZnCl₂, ZnBr₂)Water, Isopropanol, DMF100-130 organic-chemistry.orgresearchgate.net
Amine SaltPyridine HydrochlorideDMF100-120 tandfonline.com
Transition Metal ComplexCo(II)-complex with tetradentate ligandDMSO110 nih.govacs.org
Heterogeneous/NanocatalystFe₃O₄@adenine-ZnPEG120 rsc.org
OrganocatalystL-prolineDMSO120 organic-chemistry.org

Post-Functionalization of Pre-existing 1H-Tetrazoles

An alternative synthetic strategy involves modifying an already-formed tetrazole ring. This section focuses on the N-alkylation of the tetrazole nucleus using electrophiles related to the target substituent, a common method for producing 1,5- and 2,5-disubstituted tetrazole isomers.

The alkylation of the tetrazole ring with 1,2-dibromoethane (B42909) is a known method for introducing a bromoethyl group onto one of the ring's nitrogen atoms. researchgate.net The reaction typically proceeds via nucleophilic substitution, where the anionic tetrazolate, formed by deprotonating the acidic N-H proton with a base, attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of a bromide ion and the formation of an N-(2-bromoethyl)tetrazole. koreascience.kr

This strategy has been employed in the synthesis of various N-substituted tetrazoles. For example, reacting sodium 5-aminotetrazolate with 1,2-dibromoethane yields N-(2-bromoethyl)-5-aminotetrazole isomers. koreascience.kr While this method directly uses the specified electrophile, it functionalizes the nitrogen positions rather than the C5 carbon, leading to isomeric products relative to this compound.

A significant challenge in the N-alkylation of 5-substituted-1H-tetrazoles is controlling the regioselectivity. The tetrazolate anion is an ambident nucleophile, with electron density on both the N1 and N2 nitrogen atoms, leading to the concurrent formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.orgnih.gov

The ratio of these N1 and N2 isomers is influenced by several factors:

Steric Hindrance: Bulky substituents at the C5 position tend to favor alkylation at the less sterically hindered N2 position. rsc.org

Electronic Effects: The electronic nature of the C5 substituent can influence the nucleophilicity of the adjacent N1 and N4 atoms, thereby affecting the N1/N2 ratio.

Counter-ion: The choice of the cation in the tetrazolate salt (e.g., Li⁺, Na⁺, K⁺) can impact the isomer ratio, likely due to differing coordination strengths and solubility. nih.gov

Reaction Conditions: The solvent, temperature, and nature of the alkylating agent also play a crucial role in determining the final product distribution. organic-chemistry.orgnih.gov

Studies on the alkylation of lithium tetrazolate have shown that reaction temperature can significantly alter the N1 to N2 isomer ratio, with lower temperatures sometimes favoring the N1 isomer. nih.gov

The selection of the solvent is critical; polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are commonly used for alkylation reactions. tandfonline.comresearchgate.net The base used to deprotonate the tetrazole, such as sodium hydroxide (B78521) or potassium carbonate, must be chosen carefully to ensure complete anion formation without promoting side reactions. researchgate.netresearchgate.net

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the alkylation of tetrazoles. nih.govresearchgate.net For instance, the alkylation of lithium tetrazolate, which showed no reaction at room temperature, proceeded at elevated temperatures, with microwave heating offering a significant acceleration. nih.gov The table below summarizes findings from an optimization study on the alkylation of alkali tetrazolates with butyl bromide, illustrating the impact of conditions on isomer distribution, a principle applicable to alkylation with 1,2-dibromoethane.

Table 2: Effect of Reaction Conditions on N1/N2 Isomer Ratio in Tetrazole Alkylation
Tetrazolate SaltTemperature (°C)Reaction TimeN1 : N2 Isomer RatioReference
Lithium Tetrazolate (LiTz)75-3 : 1 nih.gov
Lithium Tetrazolate (LiTz)150-1 : 1 nih.gov
Sodium Tetrazolate (NaTz)75-1 : 1 nih.gov
Potassium Tetrazolate (KTz)75-1 : 1 nih.gov

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. Two primary sustainable routes are proposed for its synthesis: the direct cycloaddition from a nitrile precursor and the bromination of a vinyl intermediate.

One of the most common and atom-economical methods for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. For the target compound, this would involve the reaction of 3,4-dibromobutanenitrile with sodium azide. Green chemistry principles can be applied by selecting non-toxic catalysts and solvents. For instance, the use of zinc salts in water has been shown to effectively catalyze tetrazole formation from a wide range of nitriles. organic-chemistry.org L-proline has also been identified as an environmentally benign and cost-effective catalyst for this transformation, often leading to high yields and simple workup procedures. organic-chemistry.org

Another viable green pathway is the bromination of 5-vinyl-1H-tetrazole. The vinyl precursor can be synthesized from 5-substituted tetrazoles and 1,2-dibromoethane. researchgate.net The subsequent addition of bromine across the vinyl group's double bond would yield the desired this compound. This step would be designed to use a bromine source with high atom economy and a recyclable solvent to minimize waste.

Furthermore, advanced techniques such as microwave-assisted synthesis can significantly accelerate the reaction, reducing reaction times from hours to minutes and often improving yields. organic-chemistry.orgscribd.com Continuous flow microreactors offer another green alternative, providing enhanced safety, particularly when working with potentially hazardous intermediates like hydrazoic acid, and allowing for easier scalability. scribd.com

Table 1: Comparison of Potential Sustainable Synthetic Protocols for this compound

Synthetic ProtocolKey ReagentsCatalyst/Solvent SystemKey AdvantagesReference
[3+2] Cycloaddition3,4-Dibromobutanenitrile, Sodium AzideZinc Salts/Water or L-proline/DMSOHigh atom economy, use of non-toxic and recyclable catalysts/solvents, good to excellent yields. organic-chemistry.orgscispace.com
Bromination of Vinyl Precursor5-Vinyl-1H-tetrazole, Bromine SourceVarious organic solvents (optimization needed for greenest option)Alternative route if nitrile precursor is not readily available; vinyltetrazole can be synthesized efficiently. researchgate.net
Microwave-Assisted SynthesisNitrile, Sodium AzideDMF or other high-boiling polar solventDrastic reduction in reaction time, potential for improved yields, energy efficiency. organic-chemistry.orgscribd.com
Continuous Flow SynthesisNitrile, Hydrazoic Acid (in situ)Organic SolventEnhanced safety and control, high throughput, easy to scale up production. scribd.com

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining this compound in a highly pure, research-grade form is essential for accurate characterization and subsequent applications. The purification strategy typically depends on the impurities present from the synthetic route.

Recrystallization is often the first and most straightforward method for purifying solid organic compounds. For tetrazoles, a common and effective technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution. Solvent systems such as a mixture of n-hexane and ethyl acetate (B1210297) have proven effective for recrystallizing various 5-substituted-1H-tetrazoles, yielding colorless crystals with high purity. scispace.com The selection of an appropriate solvent or solvent pair is critical and is determined empirically to maximize the recovery of the pure product while ensuring impurities remain dissolved.

For achieving research-grade purity (>99%), column chromatography is the most powerful and widely used technique. thieme-connect.com This method separates compounds based on their differential adsorption to a stationary phase. For the purification of tetrazole derivatives, silica (B1680970) gel is commonly used as the stationary phase. The crude material is dissolved in a minimal amount of solvent and loaded onto the column. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. thieme-connect.com The polarity of the eluent is gradually increased to selectively elute the desired compound. The progress of the separation is monitored by thin-layer chromatography (TLC). thieme-connect.com

Following purification, the identity and purity of this compound are confirmed using various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups. scispace.comthieme-connect.comMelting point analysis is a simple yet effective indicator of purity, as impurities tend to depress and broaden the melting point range.

Table 2: Purification and Analytical Techniques for Research-Grade this compound

TechniquePurposeTypical Parameters/ReagentsReference
RecrystallizationPrimary purification of crude product.Solvent systems like n-hexane/ethyl acetate. scispace.com
Column ChromatographyHigh-purity separation for research-grade material.Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient. thieme-connect.com
Thin-Layer Chromatography (TLC)Monitoring reaction progress and chromatographic separation.Silica gel plates with a suitable eluent. thieme-connect.com
¹H and ¹³C NMR SpectroscopyStructural confirmation and purity assessment.Deuterated solvents (e.g., DMSO-d6, CDCl₃). scispace.comthieme-connect.com
FT-IR SpectroscopyIdentification of functional groups.KBr pellet or thin film. scispace.com
Melting Point AnalysisPurity assessment.Digital melting point apparatus. scispace.com

Chemical Reactivity and Mechanistic Investigations of 5 1,2 Dibromoethyl 1h Tetrazole

Reactivity Governed by the 1,2-Dibromoethyl Substituent

The reactivity of the 1,2-dibromoethyl group attached to the C5 position of the tetrazole ring is expected to be the primary site of chemical transformations. This substituent theoretically allows for both elimination and substitution reactions.

The conversion of 5-(1,2-dibromoethyl)-1H-tetrazole to 5-vinyl-1H-tetrazole would proceed via a dehydrobromination reaction. This type of reaction is fundamental in organic synthesis for the formation of alkenes. However, no specific studies detailing this transformation for the title compound are available.

A comprehensive stereochemical analysis would require experimental data to determine whether the elimination follows a specific pathway (e.g., anti-periplanar or syn-periplanar), which would influence the stereochemistry of the resulting olefin if applicable. Such data for this compound is not documented.

The choice of base and solvent is known to critically influence the outcome of elimination reactions, affecting the competition between E1 and E2 mechanisms and between substitution and elimination pathways. Research on how varying base strengths (e.g., sodium hydroxide (B78521) vs. potassium tert-butoxide) and solvent polarities (e.g., ethanol (B145695) vs. dimethyl sulfoxide) affect the regioselectivity and yield of 5-vinyl-1H-tetrazole from its dibromoethyl precursor has not been published.

The bromine atoms on the ethyl chain are electrophilic centers, susceptible to attack by nucleophiles. This would allow for the synthesis of a variety of functionalized tetrazole derivatives.

No published research details the synthesis of ethoxy, amino, or thiol derivatives through nucleophilic substitution on the 1,2-dibromoethyl chain of this compound. While substitution reactions on other halogenated tetrazole derivatives are known chemicalbook.comchemicalpapers.com, this specific reactivity has not been explored for the title compound.

The presence of two bromine atoms and the nitrogen atoms of the tetrazole ring creates the potential for intramolecular cyclization reactions to form fused heterocyclic systems. There are currently no studies available that investigate or report such cyclization pathways for this compound.

Reductive Debromination and Oxidative Transformations

The 1,2-dibromoethyl substituent is a key site of reactivity in this compound, susceptible to both reductive and oxidative transformations.

Reductive Debromination: The vicinal dibromide functionality is readily removed through reductive processes. A common method for the debromination of vicinal dibromides is treatment with sodium iodide in a suitable solvent like acetone (B3395972). This reaction proceeds via an E2 mechanism, where the iodide ion acts as a nucleophile, attacking one bromine atom and inducing the elimination of the second bromine to form an alkene. In the case of this compound, this reductive elimination is expected to yield 5-vinyl-1H-tetrazole. Another effective reagent for this transformation is zinc dust in an appropriate solvent. The reaction with zinc proceeds via oxidative insertion of zinc into a carbon-bromine bond, forming an organozinc intermediate that subsequently eliminates the second bromine atom to afford the alkene. The synthesis of vinyltetrazoles through the reaction of 5-substituted tetrazoles with 1,2-dibromoethane (B42909) in the presence of a base like triethylamine (B128534) further supports the feasibility of this debromination to form the corresponding vinyl derivative. tudublin.ie

Oxidative Transformations: While direct oxidative studies on this compound are not extensively documented, the reactivity can be inferred from analogous transformations. Oxidative cleavage of the carbon-carbon bond in the ethyl side chain is a plausible outcome under strong oxidizing conditions. This is conceptually similar to the oxidative cleavage of vicinal diols with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), which results in the formation of aldehydes or ketones. nih.govnih.gov By analogy, oxidation of this compound could potentially lead to the formation of 5-formyl-1H-tetrazole or further oxidation to 5-carboxy-1H-tetrazole, depending on the strength of the oxidizing agent and the reaction conditions. For instance, ozonolysis with an oxidative work-up is known to cleave carbon-carbon double bonds to form carboxylic acids. acs.org

A summary of these potential transformations is presented in the table below.

TransformationReagents and ConditionsExpected Product
Reductive DebrominationNaI in acetone or Zn dust5-Vinyl-1H-tetrazole
Oxidative CleavageStrong oxidizing agents (e.g., KMnO₄, O₃ with oxidative work-up)5-Formyl-1H-tetrazole or 5-Carboxy-1H-tetrazole

Intrinsic Reactivity of the 1H-Tetrazole Heterocycle

Prototropic Tautomerism (1H- vs. 2H-Tetrazole) and Its Dynamic Equilibrium

5-Substituted-1H-tetrazoles, including this compound, exist as a mixture of two principal prototropic tautomers: the 1H- and 2H-forms. researchgate.net This tautomerism is a dynamic equilibrium, and the position of this equilibrium is influenced by several factors, including the nature of the substituent at the C5 position, the solvent, and the physical state. dalalinstitute.commdpi.com

Theoretical calculations and experimental observations have shown that for many 5-substituted tetrazoles, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer tends to predominate in polar solvents. The electron-withdrawing nature of the 1,2-dibromoethyl group, due to the inductive effect of the two bromine atoms, is expected to influence the acidity of the N-H proton and the relative stability of the two tautomers. Generally, electron-withdrawing groups at the C5 position tend to favor the 2H-tautomer. dalalinstitute.com

The dynamic equilibrium between the 1H- and 2H-tautomers is a crucial aspect of the reactivity of this compound, as the two tautomers can exhibit different chemical properties and reactivities in subsequent functionalization reactions.

FactorInfluence on Tautomeric Equilibrium
Solvent Polarity Polar solvents generally favor the 1H-tautomer.
Physical State The 2H-tautomer is often more stable in the gas phase.
C5-Substituent Electron-withdrawing groups can favor the 2H-tautomer.

Further N-Functionalization and Stereochemical Control

The acidic N-H proton of the tetrazole ring can be readily substituted in N-functionalization reactions, most commonly through alkylation. Alkylation of 5-substituted tetrazoles typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. dalalinstitute.com The ratio of these isomers is dependent on several factors, including the nature of the alkylating agent, the reaction conditions (solvent, temperature, base), and the steric and electronic properties of the C5-substituent. dalalinstitute.com For this compound, the sterically demanding nature of the side chain may influence the regioselectivity of N-alkylation.

Furthermore, the 1,2-dibromoethyl group contains a chiral center at the carbon adjacent to the tetrazole ring. This introduces the possibility of stereochemical control during N-functionalization reactions. The existing stereocenter can direct the approach of incoming reagents, potentially leading to diastereoselective formation of N-substituted products. For instance, studies on the alkylation of chiral tetrazolo[1,5a]azepines have demonstrated high diastereoselectivity, where the incoming electrophile preferentially attacks from the less sterically hindered face. A similar principle could apply to the N-functionalization of this compound, offering a pathway to diastereomerically enriched N-substituted tetrazoles.

Reaction TypeReagents and ConditionsProductsKey Considerations
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Mixture of 1-alkyl and 2-alkyl-5-(1,2-dibromoethyl)tetrazolesRegioselectivity (N1 vs. N2), Diastereoselectivity
N-ArylationAryl halide, Catalyst (e.g., Cu(I))Mixture of 1-aryl and 2-aryl-5-(1,2-dibromoethyl)tetrazolesRegioselectivity, Catalyst choice

Cross-Coupling Reactions and Other C5-Substituent Modifications

While cross-coupling reactions are commonly employed to functionalize the C5 position of the tetrazole ring itself (e.g., using 5-halotetrazoles), modifications of an existing C5-substituent are also of significant interest. For this compound, the side chain offers several handles for further chemical transformations.

As previously discussed, reductive debromination to form 5-vinyl-1H-tetrazole is a key transformation. The resulting vinyl group can then participate in a variety of subsequent reactions, such as polymerization or further addition reactions.

The bromine atoms in the 1,2-dibromoethyl group are susceptible to nucleophilic substitution. Depending on the reaction conditions and the nucleophile employed, one or both bromine atoms could be displaced. For example, reaction with amines, thiols, or other nucleophiles could lead to a range of functionalized C5-ethyltetrazole derivatives. The synthesis of bromoalkyl-substituted tetrazoles and their subsequent reactions to form more complex structures, such as macrocycles, highlights the utility of the bromoalkyl moiety as a synthetic handle.

Elimination reactions, other than the reductive debromination, could also be envisioned. For instance, treatment with a strong, non-nucleophilic base could potentially lead to the formation of 5-ethynyl-1H-tetrazole through a double dehydrobromination, although this would likely be a challenging transformation to achieve selectively.

Modification TypePotential Reagents and ConditionsExpected Product
Reductive DebrominationNaI/acetone or Zn dust5-Vinyl-1H-tetrazole
Nucleophilic SubstitutionVarious nucleophiles (e.g., RNH₂, RSH)5-(1,2-disubstituted-ethyl)-1H-tetrazole derivatives
Elimination (Hypothetical)Strong, non-nucleophilic base5-Ethynyl-1H-tetrazole

Derivatization and Analog Synthesis from 5 1,2 Dibromoethyl 1h Tetrazole

Synthesis of Diverse 5-Vinyl-1H-Tetrazole Derivatives via Elimination

The presence of vicinal bromine atoms in 5-(1,2-dibromoethyl)-1H-tetrazole makes it a prime candidate for dehydrobromination reactions to yield 5-vinyl-1H-tetrazole derivatives. This elimination reaction is a fundamental transformation in organic synthesis, typically facilitated by a base. The reaction proceeds by the removal of a proton from the carbon adjacent to the tetrazole ring and the expulsion of a bromide ion, followed by the elimination of the second bromine atom and a proton from the terminal carbon to form a double bond.

The choice of base and reaction conditions can influence the efficiency of the elimination process and the potential for the formation of isomeric products. Non-nucleophilic bases are often preferred to minimize competing substitution reactions.

Reagent/ConditionProductReaction Type
Base (e.g., DBU, t-BuOK)5-Vinyl-1H-tetrazoleDehydrobromination
High Temperature5-Vinyl-1H-tetrazoleThermal Elimination

While the synthesis of 5-vinyl-1H-tetrazole has been reported through other routes, such as from acrylonitrile (B1666552) or 5-(β-dimethylaminoethyl)tetrazole, the elimination from this compound represents a direct and viable pathway. mdpi.com The resulting 5-vinyl-1H-tetrazole is a valuable monomer for the synthesis of nitrogen-rich polymers and a versatile intermediate for further functionalization. mdpi.comresearchgate.net

Construction of Complex Polyheterocyclic Architectures

The two bromine atoms in this compound serve as reactive handles for the construction of fused or linked polyheterocyclic systems. By reacting with dinucleophiles, new rings can be appended to the tetrazole core. For instance, reaction with a dinucleophile such as a diamine, diol, or dithiol could lead to the formation of a new heterocyclic ring containing two heteroatoms.

The reaction conditions for these cyclization reactions would need to be carefully controlled to favor intramolecular cyclization over intermolecular polymerization. High-dilution conditions are often employed to promote the formation of cyclic products.

Potential Polyheterocyclic Systems from this compound:

DinucleophileResulting Heterocycle
EthylenediaminePiperazine derivative
Ethane-1,2-diolDioxane derivative
Ethane-1,2-dithiolDithiane derivative

The synthesis of fused tetrazoles is a significant area of research, as these compounds often exhibit a wide range of biological activities. nih.gov The ability to use this compound as a starting material opens up new avenues for the synthesis of novel polyheterocyclic compounds with potential applications in medicinal chemistry and materials science.

Elaboration into Multifunctional Tetrazole-Containing Scaffolds

The bromine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This versatility enables the elaboration of the initial molecule into multifunctional scaffolds. By choosing the appropriate nucleophile, a diverse range of substituents can be introduced, each imparting new chemical properties to the molecule.

For example, reaction with amines would yield amino-substituted tetrazoles, while reaction with thiols would introduce thioether functionalities. The use of azide (B81097) nucleophiles could lead to the formation of azido-substituted tetrazoles, which are themselves versatile intermediates for further transformations such as click chemistry.

Examples of Nucleophilic Substitution Reactions:

NucleophileFunctional Group IntroducedProduct Class
R-NH₂ (Amine)AminoAmino-tetrazole derivative
R-SH (Thiol)ThioetherThioether-tetrazole derivative
N₃⁻ (Azide)AzidoAzido-tetrazole derivative
CN⁻ (Ccyanide)NitrileCyano-tetrazole derivative

These substitution reactions significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of compounds with tailored properties for various applications.

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Separations

The carbon atom adjacent to the tetrazole ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The existence of a specific stereoisomer, 5-[(1R)-1,2-dibromoethyl]-2H-tetrazole, is documented, highlighting the importance of stereochemistry in this system. nih.gov

Starting with a racemic mixture of this compound, the synthesis of chiral derivatives can be approached in two main ways:

Enantiomeric Separation: The racemate can be separated into its constituent enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiopure tetrazole.

Stereoselective Synthesis: While challenging, it may be possible to develop stereoselective reactions where a chiral catalyst or auxiliary directs the transformation of the racemic starting material to favor the formation of one diastereomer of the product over the other. Research into diastereoselective alkylations of chiral-fused tetrazoles suggests that stereocontrol in tetrazole chemistry is an active area of investigation. nih.gov

Once enantiomerically pure this compound is obtained, it can be used as a chiral building block to synthesize other enantiopure compounds, where the stereochemistry of the starting material is transferred to the product.

MethodDescription
Chiral ChromatographySeparation of enantiomers on a chiral stationary phase.
Diastereomeric Salt ResolutionFormation of diastereomeric salts with a chiral acid or base, followed by separation and recovery.
Asymmetric SynthesisUse of a chiral catalyst or reagent to selectively form one enantiomer.

The development of methods for the stereoselective synthesis and separation of chiral derivatives of this compound is crucial for the investigation of their biological activities, as enantiomers of a chiral drug can have different pharmacological effects.

Advanced Spectroscopic and Structural Elucidation Methodologies

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing within the crystal lattice.

For 5-(1,2-dibromoethyl)-1H-tetrazole, obtaining suitable single crystals would allow for the unequivocal determination of several key structural features. This includes the planarity of the tetrazole ring, the specific tautomeric form present in the solid state (1H vs. 2H), and the stereochemistry of the dibromoethyl side chain. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the tetrazole N-H proton and nitrogen atoms, which govern the crystal packing. The molecular structures of many related tetrazole derivatives, including those with bromoalkyl substituents, have been unambiguously confirmed using this technique. nih.govrsc.orgnih.gov

Table 1: Representative Crystallographic Data Obtainable for this compound

ParameterDescription
Chemical FormulaC₃H₄Br₂N₄
Formula Weight255.90 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules/unit cell)Number of molecules in the unit cell
Calculated Densityg/cm³
Bond LengthsC-Br, C-C, C-N, N-N (Å)
Bond AnglesAngles within the ethyl chain and tetrazole ring (°)
Torsion AnglesDefines the conformation of the side chain

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. psu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide the initial framework for its structural assignment. pnrjournal.com

The ¹H NMR spectrum would be expected to show distinct signals for the N-H proton of the tetrazole ring and the three protons of the dibromoethyl group. The chemical shifts and coupling patterns (J-coupling) of the methine (CHBr) and methylene (B1212753) (CH₂Br) protons would be crucial for confirming the 1,2-dibromoethyl substitution pattern. The ¹³C NMR spectrum would show three signals corresponding to the tetrazole ring carbon and the two carbons of the ethyl side chain, with their chemical shifts indicating the presence of attached electronegative bromine atoms and the nitrogen-rich heterocycle.

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are necessary to unambiguously establish the complex bonding network and spatial relationships within this compound. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For the target molecule, a COSY spectrum would show a cross-peak between the methine proton (-CHBr-) and the protons of the adjacent methylene group (-CH₂Br), confirming their connectivity in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal, linking the ¹H and ¹³C spectral data.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for this relatively small molecule's connectivity, it can provide conformational information about the side chain's preferred orientation relative to the tetrazole ring.

Table 2: Expected 2D NMR Correlations for this compound

2D ExperimentCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H / ¹HH-1' ↔ H-2'Confirms -CH-CH₂- connectivity.
HSQC ¹H / ¹³C (¹J)H-1' ↔ C-1'; H-2' ↔ C-2'Assigns protons to their directly attached carbons.
HMBC ¹H / ¹³C (ⁿJ)H-1' ↔ C-5, C-2'; H-2' ↔ C-5, C-1'Confirms attachment of the ethyl group to C-5 of the tetrazole ring.

(Note: Numbering assumes C-1' is the methine carbon and C-2' is the methylene carbon of the ethyl group, attached to C-5 of the tetrazole ring.)

¹H-¹⁵N NMR Correlation Studies for Tautomeric Preference and N-Site Specificity

Tetrazoles exist as two potential tautomers, the 1H- and 2H-forms. While the substituent is named at the 5-position, the N-H proton can reside on any of the four nitrogen atoms, though the 1H and 2H tautomers are most common. Determining the exact location of the proton and thus the dominant tautomeric form in solution is crucial. ¹⁵N NMR, particularly through ¹H-¹⁵N heteronuclear correlation experiments like HMBC, is the most effective tool for this purpose. nih.gov

By optimizing the experiment for different long-range coupling constants, one can observe correlations between the N-H proton and various nitrogen and carbon atoms in the ring. Critically, long-range correlations between the protons of the dibromoethyl substituent and the ring nitrogens can help distinguish between N1- and N2-substituted isomers if the material were a mixture or if the synthesis produced an unexpected isomer. This analysis provides definitive evidence of N-site specificity and tautomeric preference in solution. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its molecular vibrations. thermofisher.com These complementary methods are excellent for identifying the functional groups present. irdg.org

For this compound, the FT-IR and Raman spectra would display characteristic bands confirming its structure. The tetrazole ring itself has a series of distinct stretching and bending vibrations. researchgate.net Other key expected vibrations include the N-H stretch (typically a broad band in the IR spectrum), C-H stretching and bending modes from the ethyl group, and the C-Br stretching vibrations, which appear at lower frequencies. nepjol.info

Table 3: Anticipated Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Tetrazole N-HStretching3000 - 3400 (broad)
Alkyl C-HStretching2850 - 3000
Tetrazole RingN=N, C=N Stretching1400 - 1600
Tetrazole RingRing Bending/Stretching1000 - 1300
Alkyl C-HBending1350 - 1470
C-BrStretching500 - 700

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of a molecule's elemental formula from its exact mass. unifi.it For this compound (C₃H₄Br₂N₄), HRMS would confirm the molecular weight of approximately 255.8782 Da, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br) would also be clearly visible, providing further confirmation of the structure.

Tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation pathways. For 5-substituted 1H-tetrazoles, a common fragmentation pathway observed in positive-ion electrospray ionization is the elimination of a neutral molecule of hydrazoic acid (HN₃). Another characteristic loss, particularly in negative-ion mode, is the elimination of a nitrogen molecule (N₂). lifesciencesite.com Analyzing these fragments provides valuable structural confirmation.

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies in Context of Energetic Applications

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect and analyze thermal transitions such as melting, crystallization, and decomposition.

Given that many tetrazole-based compounds are investigated for their energetic properties, DSC is a critical tool for assessing the thermal stability of this compound. researchgate.netnih.gov A DSC thermogram would reveal its melting point and, more importantly, its decomposition temperature (T_d). A sharp decomposition exotherm at a high temperature can be indicative of a stable but energetic material. This information is vital for evaluating its potential as a precursor for more complex high-nitrogen energetic compounds and for determining safe handling and storage conditions.

Table 4: Typical Thermal Data from DSC Analysis

ParameterSymbolDescription
Onset of MeltingT_m (onset)Temperature at which melting begins.
Peak Melting PointT_m (peak)Temperature of maximum melting rate.
Enthalpy of FusionΔH_fusHeat absorbed during melting (J/g).
Onset of DecompositionT_d (onset)Temperature at which decomposition begins.
Peak DecompositionT_d (peak)Temperature of maximum decomposition rate.
Enthalpy of DecompositionΔH_decHeat released during decomposition (J/g).

Computational and Theoretical Investigations of 5 1,2 Dibromoethyl 1h Tetrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex heterocyclic systems like tetrazoles.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 5-(1,2-dibromoethyl)-1H-tetrazole, this process would involve determining the most stable bond lengths, bond angles, and dihedral angles. The ethyl chain attached to the tetrazole ring introduces conformational flexibility, primarily concerning the rotation around the C-C and C-N bonds.

A conformational landscape analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. In the case of the dibromoethyl group, similar to other 1,2-dihaloalkanes, there would be distinct anti and gauche conformations. DFT calculations can predict the energy of each conformer, identifying the most stable form and the energy barriers for interconversion between them. For instance, studies on similar molecules like 1-(2-bromoethyl)indoline-2,3-dione have successfully used DFT methods (B3LYP/6-311++G**) to optimize geometry and compare it with experimental X-ray crystallography data.

Table 1: Illustrative Geometrical Parameters from DFT Optimization for a Related Tetrazole Moiety (Note: This data is representative of a typical tetrazole ring and not specific to this compound)

ParameterBond Length (Å) / Bond Angle (°)Method/Basis Set
N1-N21.345B3LYP/6-311++G(d,p)
N2-N31.298B3LYP/6-311++G(d,p)
N3-N41.352B3LYP/6-311++G(d,p)
N4-C51.321B3LYP/6-311++G(d,p)
C5-N11.349B3LYP/6-311++G(d,p)
N1-N2-N3109.5B3LYP/6-311++G(d,p)
N2-N3-N4105.8B3LYP/6-311++G(d,p)
N3-N4-C5110.2B3LYP/6-311++G(d,p)
N4-C5-N1108.5B3LYP/6-311++G(d,p)
C5-N1-N2106.0B3LYP/6-311++G(d,p)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For tetrazole derivatives, DFT calculations are routinely used to determine these orbital energies. For example, in a study of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, the HOMO was found to be distributed on both the pyrazine (B50134) and tetrazole rings, while the LUMO was primarily on the pyrazine ring. This information helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Example Frontier Molecular Orbital Energies from a DFT Study on a Substituted Tetrazole (Note: These values are for illustrative purposes and are not from this compound)

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
(S)-5-Pyrrolidin-2-yl-1H-tetrazole-7.21-2.854.36

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Crystal Packing

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its behavior in the condensed phase, particularly how molecules interact with each other in a crystal lattice. These simulations can predict properties like crystal density and cohesive energy density.

The simulations reveal the nature and strength of non-covalent interactions, such as hydrogen bonds (N-H···N), halogen bonds (C-Br···N), and π–π stacking interactions between tetrazole rings. These interactions govern the crystal packing arrangement, which in turn influences the material's physical properties, including density and stability. For example, Hirshfeld surface analysis, often used in conjunction with crystallographic data, can quantify the relative contributions of different intermolecular contacts. In a study of 1-(2-bromoethyl)indoline-2,3-dione, Br···H contacts accounted for a significant portion (18.7%) of the intermolecular interactions. Similarly, studies on bis-tetrazole compounds show that N–H⋯N hydrogen bonds and π–π stacking are dominant forces in the crystal structure.

Prediction of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energy of transition states—the high-energy species that exist transiently between reactants and products.

For this compound, theoretical calculations could predict the mechanisms of its formation or subsequent reactions. The most common synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097). Computational studies can model this reaction, calculating activation energies and confirming the plausibility of the proposed mechanism. Furthermore, calculations could explore potential decomposition pathways, which is particularly relevant for energetic materials, by identifying the weakest bonds in the molecule and the initial steps of thermal decomposition.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, density, or biological activity. These models are built using a dataset of compounds for which the property is known, and then used to predict that property for new, untested molecules.

For tetrazole derivatives, QSPR models have been developed to predict various characteristics, including anti-inflammatory activity and energetic properties like decomposition temperature. The process involves calculating a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in a training set. A mathematical model is then derived to link these descriptors to the observed property. While no specific QSPR model for this compound is documented, such a model could be developed to predict its chemical behavior based on its calculated descriptors.

Theoretical Calculations of Energetic Properties (e.g., Enthalpies of Formation)

The tetrazole ring is a key functional group in many high-energy density materials (HEDMs) due to its high nitrogen content and large positive enthalpy of formation (ΔH_f). Theoretical calculations are essential for predicting the energetic properties of new tetrazole-based compounds.

Advanced Applications in Chemical Research and Material Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The primary utility of 5-(1,2-dibromoethyl)-1H-tetrazole in organic synthesis stems from the high reactivity of its vicinal dibromide group. This functionality makes it an excellent precursor for the synthesis of 5-vinyl-1H-tetrazole, a valuable monomer and synthetic intermediate. mdpi.com The transformation is typically achieved through a base-induced elimination reaction (dehydrobromination), where both bromine atoms are removed to form a carbon-carbon double bond. Reagents such as triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) are effective for this purpose. researchgate.net

Once formed, 5-vinyl-1H-tetrazole serves as a versatile building block itself. The vinyl group, activated by the electron-withdrawing tetrazole ring, can participate in a wide array of chemical transformations, including:

Addition Reactions: The double bond can undergo various addition reactions to introduce new functional groups.

Cycloaddition Reactions: It can act as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions.

Coupling Reactions: The vinyl group is suitable for cross-coupling reactions, such as Heck or Suzuki couplings, to form more complex carbon skeletons.

Therefore, while this compound may not always be the final incorporated fragment, its role as a stable, accessible precursor to the highly reactive 5-vinyl-1H-tetrazole scaffold cements its status as a crucial building block in the synthesis of complex heterocyclic systems. beilstein-journals.org

Design of Novel Ligands for Coordination Chemistry and Supramolecular Assemblies

The tetrazole ring is an exceptional ligand in coordination chemistry due to its multiple nitrogen donor atoms, which allow it to bind with metal ions in monodentate, bidentate, or bridging fashions. This versatility facilitates the construction of diverse coordination complexes and extended supramolecular structures. 5-substituted tetrazoles are particularly important in creating ligands with tailored properties for applications in catalysis and materials science. organic-chemistry.org

This compound serves as a strategic precursor for crafting specialized ligands. The dibromoethyl group provides a reactive handle for post-synthesis modification. For instance:

Substitution: The bromine atoms can be substituted by other coordinating groups (e.g., pyridyl, amino, or carboxylate moieties) to create multidentate chelating ligands.

Elimination to Vinyl Group: Conversion to the vinyltetrazole derivative allows for its use in coordination polymerization, where the vinyl group can be polymerized while the tetrazole rings coordinate to metal centers, forming metal-organic frameworks (MOFs) or functional polymers.

The ability to functionalize the C5 position via the dibromoethyl group allows chemists to fine-tune the steric and electronic properties of the resulting ligand, influencing the geometry, stability, and catalytic or physical properties of the final metal complex or supramolecular assembly. maynoothuniversity.ie

Exploration as a Precursor for Energetic Materials

Tetrazole-based compounds are a significant class of high-energy density materials (HEDMs) due to their high nitrogen content and large positive enthalpies of formation, which release substantial energy upon decomposition into environmentally benign dinitrogen gas. nih.govresearchgate.net The tetrazole ring is a foundational component in many modern energetic materials. rsc.orgat.ua

This compound is explored as a precursor in this field primarily through its conversion into more energetically potent derivatives. Its synthetic accessibility provides a starting point for molecules with enhanced energetic characteristics. Key strategies include:

Formation of Energetic Polymers: The most direct route involves its conversion to 5-vinyl-1H-tetrazole, which can then be polymerized. The resulting poly(5-vinyltetrazole) is a nitrogen-rich polymer (Nitrogen content > 60%) with high thermal stability, making it a candidate for gas generants and specialized propellants. mdpi.comresearchgate.net

Introduction of Energetic Functional Groups: The dibromoethyl handle allows for the introduction of explosophoric groups. For example, nucleophilic substitution of the bromine atoms with azide (B81097) ions (N₃⁻) would dramatically increase the nitrogen content and energetic potential of the molecule, creating a new high-energy compound.

Synthesis of Energetic Salts: The acidic proton on the tetrazole ring can be deprotonated to form salts with nitrogen-rich cations like ammonium, hydrazinium, or hydroxylammonium, a common strategy to improve performance and sensitivity characteristics. rsc.org

The theoretical energetic potential of derivatives is often high, as shown by the properties of related tetrazole compounds.

Interactive Table: Comparative Energetic Properties of Tetrazole-Based Compounds

CompoundDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Reference(s)
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50)1.918969842.4 rsc.org
Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole)1.81905035.3 rsc.org
1-Amino-5-nitrotetrazole1.83890034.0 at.ua
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole1.76897933.7 rsc.orgnih.gov

Incorporation into Functional Polymeric Materials via Vinyl-Tetrazole Formation

The synthesis of functional polymers containing tetrazole moieties is a growing area of material science, driven by the unique properties these polymers possess, such as high nitrogen content, thermal stability, and metal-coordinating ability. The key to incorporating this compound into polymers is its efficient conversion to the polymerizable monomer, 5-vinyl-1H-tetrazole. mdpi.comresearchgate.net

The process unfolds in two main stages:

Monomer Synthesis: this compound is treated with a base, such as an organic amine or an alkali hydroxide (B78521), to induce dehydrobromination. This elimination reaction is generally high-yielding and produces 5-vinyl-1H-tetrazole. mdpi.com

Polymerization: The resulting 5-vinyl-1H-tetrazole monomer can be polymerized through various methods, most commonly free-radical polymerization. Modern techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been employed to synthesize block copolymers with controlled molecular weights and architectures, such as p(N-vinylpyrrolidone-b-vinyltetrazole). mdpi.com

The resulting poly(5-vinyltetrazoles) are functional materials with applications as:

High-Energy Binders: Their high nitrogen content and thermal stability make them suitable as binders in explosive or propellant formulations.

Metal-Chelating Resins: The tetrazole units along the polymer chain can coordinate with metal ions, making them useful for heavy metal removal or as polymeric catalysts.

Functional Membranes: Copolymers can be designed to have specific properties for use in separation or filtration technologies.

Application as a Bioisosteric Scaffold in the Design of Novel Heterocyclic Systems

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that has similar physicochemical properties to retain or enhance biological activity—is a cornerstone of drug design. nih.gov The 5-substituted-1H-tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid group. nih.govacs.orgrug.nl

The tetrazole moiety mimics a carboxylic acid due to several key similarities:

Acidity: The pKa of the tetrazole proton (≈ 4.5-4.9) is very close to that of a typical carboxylic acid (≈ 4.2-4.4). rug.nl

Planarity: Both groups have a planar geometry.

Hydrogen Bonding: The tetrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the other nitrogen atoms), similar to a carboxylic acid. acs.org

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids. nih.gov

This compound serves as an excellent starting scaffold for building libraries of drug-like molecules based on this principle. beilstein-journals.org The reactive dibromoethyl group acts as a synthetic handle, allowing for the attachment of various side chains and pharmacophores through substitution or elimination-addition sequences. This enables medicinal chemists to rapidly generate a diverse range of compounds where the tetrazole ring occupies the position of a critical carboxylic acid in a known pharmacophore, potentially leading to new therapeutic agents with improved properties such as enhanced cell permeability or metabolic stability. rug.nlupenn.edu

Interactive Table: Physicochemical Comparison of Carboxylic Acid and its Tetrazole Bioisostere

PropertyPhenylacetic Acid (Carboxylic Acid)5-Benzyl-1H-tetrazole (Tetrazole Isostere)Reference(s)
pKa ~4.31~4.60 rug.nl
Molecular Weight ( g/mol ) 136.15160.18-
Lipophilicity (LogP) 1.411.89 upenn.edu
Hydrogen Bond Donors 11 acs.org
Hydrogen Bond Acceptors 24 acs.org

Q & A

Q. What are the standard synthetic routes for 5-(1,2-dibromoethyl)-1H-tetrazole, and how are reaction conditions optimized?

The synthesis of this compound typically involves bromination of precursor alkenes or vinyl groups. For example, in related dibromoethyl compounds, bromination with Br₂ in CCl₄ under controlled conditions yields dibrominated intermediates . Optimization includes solvent selection (e.g., 1,4-dioxane/water mixtures), stoichiometric ratios (1.1 eq boronic acid to 1.0 eq brominated substrate), and catalyst use (e.g., 1 mol% Pd-based catalysts). Reaction monitoring via TLC and purification via crystallization or chromatography ensures high purity .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar tetrazole derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., dibromoethyl groups) and verify regioselectivity.
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • FT-IR : Detects functional groups like C-Br (~500–600 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

  • HPLC/GC analysis : Quantifies impurities and degradation products.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability.
  • Accelerated stability studies : Expose the compound to humidity (75% RH), elevated temperatures (40°C), and light to simulate long-term storage .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the tetrazole ring in related compounds, and how can these inform synthetic strategies?

The tetrazole ring often forms via [2+3] cycloaddition between azides and nitriles. Computational studies (e.g., DFT) reveal that electron-deficient nitriles favor faster cycloaddition, while catalysts like TiCl₄·SiO₂ enhance regioselectivity . For 5-substituted tetrazoles, continuous flow reactors improve safety and scalability by mitigating risks associated with hydrazoic acid .

Q. How does the dibromoethyl group influence bioactivity, and what experimental models are suitable for studying interactions with biomolecules?

The dibromoethyl moiety may enhance electrophilicity, enabling covalent interactions with nucleophilic residues in proteins or DNA. Studies on analogous triazole derivatives suggest:

  • Enzyme inhibition assays : Test activity against kinases or cytochrome P450 isoforms.
  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger .
  • Cellular toxicity screens : Use HEK-293 or HepG2 cells to assess cytotoxicity and metabolic disruption .

Q. What computational methods can predict the environmental fate of this compound?

  • QSAR models : Estimate logP (octanol/water partition coefficient) and biodegradability.
  • Molecular dynamics simulations : Simulate soil mobility and persistence based on hydrophobicity and hydrogen-bonding capacity .
  • Density functional theory (DFT) : Calculate reaction pathways for hydrolysis or photodegradation .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar tetrazole derivatives?

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for variables like cell line, assay protocol, and compound purity.
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural analog synthesis : Modify substituents (e.g., replacing Br with Cl) to isolate structure-activity relationships .

Methodological Resources

  • Synthetic Protocols : Refer to continuous flow methodologies and ultrasonic irradiation techniques .
  • Analytical Standards : Use crystallographic data from the Cambridge Structural Database (CSD) .
  • Computational Tools : Gaussian (DFT), AutoDock (docking), and GROMACS (molecular dynamics) .

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5-(1,2-dibromoethyl)-1H-tetrazole
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5-(1,2-dibromoethyl)-1H-tetrazole

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